molecular formula C13H24N2O2 B1403217 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane CAS No. 1239320-01-4

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane

Cat. No.: B1403217
CAS No.: 1239320-01-4
M. Wt: 240.34 g/mol
InChI Key: ULVSOOBGBSFHJO-UHFFFAOYSA-N
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Description

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Boc Protecting Group: The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Functionalization of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a precursor containing a leaving group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution can result in a variety of substituted derivatives.

Scientific Research Applications

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-6-aza-spiro[3.4]octane: Lacks the Boc protecting group, resulting in different reactivity and applications.

    6-Aza-spiro[3.4]octane: A simpler spirocyclic compound without the aminomethyl group, used in different synthetic contexts.

    2-Aminomethyl-6-boc-6-aza-spiro[4.4]nonane: A larger spirocyclic system with different steric and electronic properties.

Uniqueness

2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane is unique due to its combination of the spirocyclic core, aminomethyl group, and Boc protecting group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVSOOBGBSFHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The process is performed according to the procedure described in Example 8 (step 8.2.). Starting with 0.20 g (0.85 mmol) of ter-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate, (isomer 1b), described in Example 8 (step 8.1.) and a catalytic amount of Raney nickel, 0.22 g of product is obtained in the form of a yellow oil, which is used without further purification in the following step.
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Synthesis routes and methods II

Procedure details

Raney nickel is added in catalytic amount to a solution of 0.27 g (1.14 mmol) of tert-butyl 2-cyano-6-azaspiro[3.4]octane-6-carboxylate (isomer 1a), obtained in step 8.1., in 10 mL of a 1N solution of sodium hydroxide in ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (4 bar), at room temperature for 5 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
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2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
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2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
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2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane
Reactant of Route 5
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Reactant of Route 6
2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane

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